molecular formula C14H12F3NO B3132112 2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 364628-06-8

2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No. B3132112
CAS RN: 364628-06-8
M. Wt: 267.25 g/mol
InChI Key: ADIMZZZULTXUEJ-UHFFFAOYSA-N
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Description

“2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .


Synthesis Analysis

The synthesis of compounds similar to “2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol” involves a ring cleavage methodology reaction. This process synthesizes 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol” can be represented by the molecular formula C14H12F3NO . The structure includes a phenol group attached to a trifluoromethyl group and an amino group .

Scientific Research Applications

Proteomics Research

2-AMTP is utilized in proteomics research as a biochemical compound. Its molecular formula is C14H12F3NO , with a molecular weight of 267.25 g/mol . Researchers often employ it for studying protein interactions, post-translational modifications, and protein expression levels.

Fungicidal Activity Enhancement

In the realm of agrochemicals, 2-AMTP derivatives have shown promise. For instance, the trifluoromethyl-substituted pyridine derivative (similar to 2-AMTP) exhibits higher fungicidal activity compared to chlorine-based compounds and other derivatives . This property makes it valuable for developing novel fungicides.

Peroxisome Proliferator-Activated Receptor Agonist

The compound {2-Methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio]phenoxy}acetic acid (a derivative of 2-AMTP) acts as a peroxisome proliferator-activated receptor (PPAR) agonist . It plays a crucial role in regulating central inflammation and may be relevant in controlling brain inflammation processes .

Synthesis of Fluazifop

2-AMTP derivatives contribute to the synthesis of fluazifop, an herbicide. Specifically, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) —an intermediate derived from 2-AMTP—can be obtained efficiently in a one-step reaction. Fluazifop is widely used in weed control .

properties

IUPAC Name

2-[[3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-5-3-6-12(8-11)18-9-10-4-1-2-7-13(10)19/h1-8,18-19H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIMZZZULTXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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